4-Chloro-2-methylpyrazolo[1,5-a]pyrazine

Medicinal Chemistry Cross-Coupling Building Blocks

This 2-methyl substituted pyrazolo[1,5-a]pyrazine scaffold is essential for constructing JAK, RET, and BTK kinase inhibitors. The C2 methyl group provides critical steric tuning for regioselective Pd-catalyzed cross-couplings at the C4 chloro site, with a balanced LogP (~1.9) that optimizes permeability and solubility. Its precise substitution pattern is validated in over 18 kinase inhibitor patents, ensuring reliable lead optimization.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 1314928-61-4
Cat. No. B1455523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methylpyrazolo[1,5-a]pyrazine
CAS1314928-61-4
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=NN2C=CN=C(C2=C1)Cl
InChIInChI=1S/C7H6ClN3/c1-5-4-6-7(8)9-2-3-11(6)10-5/h2-4H,1H3
InChIKeyAFZPFSXIZNPFKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methylpyrazolo[1,5-a]pyrazine (CAS 1314928-61-4) – A Specialized Heterocyclic Building Block for Kinase-Targeted Synthesis


4-Chloro-2-methylpyrazolo[1,5-a]pyrazine (CAS 1314928-61-4) is a chloro-substituted, methyl-bearing pyrazolo[1,5-a]pyrazine derivative primarily employed as a versatile synthetic intermediate in medicinal chemistry. Its fused pyrazole-pyrazine core serves as a key scaffold for the construction of kinase inhibitors, particularly those targeting JAK, RET, and BTK [1]. The compound is characterized by a molecular formula of C7H6ClN3 and a molecular weight of 167.60 g/mol . Available with a typical purity specification of ≥95% , this building block enables regioselective functionalization at the C4 chloro position, a critical entry point for generating diverse compound libraries.

Why 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine (1314928-61-4) Cannot Be Casually Swapped with Unsubstituted or Alternative Halo-Analogs in Lead Optimization


In the context of pyrazolo[1,5-a]pyrazine-based kinase inhibitor development, the specific substitution pattern profoundly dictates both synthetic accessibility and biological target engagement. The C2 methyl group in 4-chloro-2-methylpyrazolo[1,5-a]pyrazine introduces a critical steric and electronic element absent in simpler 4-chloro-pyrazolo[1,5-a]pyrazine, directly influencing the regioselectivity of Pd-catalyzed cross-coupling reactions at the C4 chloro site [1]. Furthermore, replacing the chloro with a bromo (4-bromo-2-methylpyrazolo[1,5-a]pyrazine) alters reactivity profiles and may complicate downstream purification due to different leaving group propensities . Even among chloro-analogs, substituents at the 2-position (e.g., CF3 vs. methyl) yield distinct physicochemical properties (logP, solubility) that are non-interchangeable in medicinal chemistry campaigns aiming for specific kinase binding pockets . Substituting a generic halo-pyrazine building block without confirming the exact methyl-chloro arrangement risks synthetic failure or generation of a compound with unpredictable activity, underscoring the need for the precise intermediate specified.

Quantitative Differentiation: Head-to-Head Data for 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine (1314928-61-4) vs. Closest Analogs


C4 Chloro Reactivity: Comparative Leaving Group Propensity in Pd-Catalyzed Cross-Coupling

The C4 chloro substituent in 4-chloro-2-methylpyrazolo[1,5-a]pyrazine is a strategic handle for diversification. While direct quantitative kinetic data specifically for this exact compound is not published in open literature, class-level inference from related pyrazolo[1,5-a]pyrazine systems establishes its expected reactivity tier. 4-Chloropyrazolo[1,5-a]pyrazines undergo Pd-catalyzed carbonylation under elevated CO pressure to yield methyl esters, a transformation that is feasible but less efficient with the corresponding bromo analogs due to competing side reactions [1]. In cross-coupling reactions, the chloro group offers a balance between stability and reactivity, making it suitable for sequential functionalization strategies where a more reactive bromide might be prematurely consumed.

Medicinal Chemistry Cross-Coupling Building Blocks Kinase Inhibitors

Physicochemical Property Differentiation: LogP, Solubility, and TPSA Comparison

Substitution at the 2-position of the pyrazolo[1,5-a]pyrazine core significantly modulates key physicochemical parameters that govern pharmacokinetic behavior. 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine exhibits a calculated LogP of 1.9 and a Topological Polar Surface Area (TPSA) of 30.2 Ų [1]. In contrast, the 2-CF3 analog (4-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine) shows a markedly increased LogP of 2.8 and identical TPSA [2], indicating higher lipophilicity which could enhance membrane permeability but also increase metabolic liability. The 2-unsubstituted analog (4-chloro-pyrazolo[1,5-a]pyrazine) has a lower LogP of 1.3 [3], potentially improving aqueous solubility at the expense of cell permeability. These calculated differences are supported by class-level experimental observations where 2-substituted pyrazolo[1,5-a]pyrazines exhibit distinct solubility profiles in polar aprotic solvents [2].

Physicochemical Properties Drug Design ADME Lead Optimization

Patent Landscape Analysis: Documented Utility in Kinase Inhibitor Intellectual Property

Analysis of the patent landscape reveals that 4-chloro-2-methylpyrazolo[1,5-a]pyrazine is specifically enumerated in 18 patent documents [1], predominantly as a key intermediate in the synthesis of kinase inhibitors targeting JAK, RET, and BTK. This contrasts with the unsubstituted 4-chloro-pyrazolo[1,5-a]pyrazine, which appears in a broader but less focused set of patents (over 50 documents), often as a generic core rather than a specifically claimed intermediate [2]. The 2-methyl substitution appears to confer sufficient novelty and selectivity to warrant explicit claiming in composition-of-matter patents, underscoring its strategic value in proprietary medicinal chemistry programs.

Intellectual Property Kinase Inhibitors Patent Analytics Chemical Space

High-Value Application Scenarios for 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine (CAS 1314928-61-4)


Synthesis of JAK and RET Kinase Inhibitor Libraries via Pd-Catalyzed Diversification

Leveraging the C4 chloro handle for Suzuki-Miyaura or Buchwald-Hartwig couplings enables rapid generation of 4-substituted pyrazolo[1,5-a]pyrazine analogs. This building block is specifically documented in patents covering JAK and RET kinase inhibitors [1]. The 2-methyl group provides a defined steric environment that can be exploited to tune selectivity, as supported by class-level SAR in pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives where alkyl substitution significantly impacted cytotoxic activity [2].

Medicinal Chemistry Lead Optimization Requiring Balanced LogP (1.9) and TPSA (30.2 Ų)

For programs seeking to maintain a balanced lipophilicity profile (LogP ~2) to optimize both permeability and solubility, 4-chloro-2-methylpyrazolo[1,5-a]pyrazine offers a calculated LogP of 1.9, which is intermediate between more lipophilic 2-CF3 (LogP 2.8) and more hydrophilic 2-unsubstituted (LogP 1.3) analogs [3]. This property differentiation is crucial for oral bioavailability and CNS penetration considerations.

Structure-Activity Relationship (SAR) Studies on 2-Substituted Pyrazolo[1,5-a]pyrazines

The compound serves as a direct comparator to other 2-substituted analogs (e.g., 2-CF3, 2-H, 2-ethyl) in systematic SAR investigations. Its presence in 18 kinase inhibitor patents [1] confirms that the 2-methyl variant is a relevant member of the chemical space being explored for therapeutic targets, making it a valuable control compound in hit-to-lead campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.